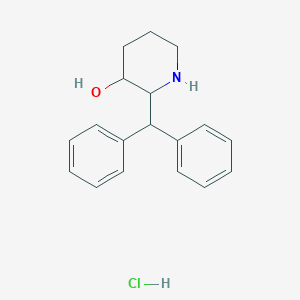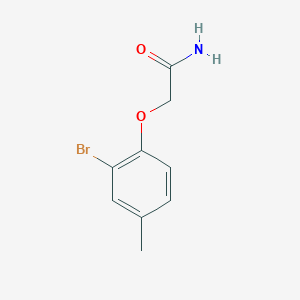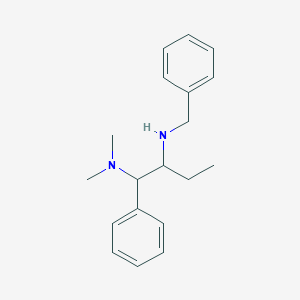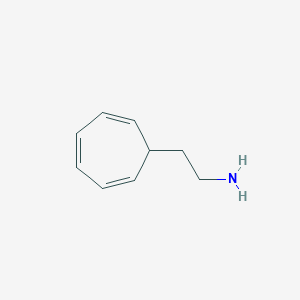
3-アクリルアミドフェニルボロン酸
概要
説明
3-Acrylamidophenylboronic acid, also known as 3-APBA, is a boronic acid derivative of acrylamide, a common monomer in the synthesis of polymers. 3-APBA is an important reagent used in organic synthesis and has numerous applications in scientific research.
科学的研究の応用
ドラッグデリバリーシステム
3-アクリルアミドフェニルボロン酸は、グルコースレベルに反応するポリマーの合成に使用され、グルコース誘発型ドラッグデリバリーシステムに適した候補です . これらのシステムは、患者の体内のグルコース濃度に応じて薬物を放出する可能性があり、特に糖尿病の管理に役立ちます。
グルコースモニタリング用バイオセンサー
この化合物のボロン酸部分は、グルコースなどのジオールと相互作用するため、バイオセンサーのグルコース認識要素として機能します . これらのセンサーは、血糖値を監視するために使用でき、糖尿病患者のための重要な情報を提供します。
スマート接着剤材料
3-アクリルアミドフェニルボロン酸をポリマーに組み込むことで、環境刺激に応答するスマート接着剤材料を作ることができます . 例えば、pHや特定の物質の存在に応じて接着強度を変えることができる接着剤は、産業や生体工学の特定の用途向けに開発できます。
ハイドロゲルベースのアクチュエータ
この化合物を含むハイドロゲルは、グルコースに応答してその特性に大きな変化を示す可能性があり、ソフトロボティクスや応答性材料用のアクチュエータの開発に利用できます . これらのアクチュエータは、筋肉の動きを模倣したり、さまざまな用途に合わせて形状を調整したりすることができます。
インテリジェントポリマーソリューション
3-アクリルアミドフェニルボロン酸は、外部刺激に基づいて挙動を適応させることができるインテリジェントポリマーソリューションを作成するための重要なモノマーです . このようなポリマーは、自己修復材料や環境変化に応答するコーティングの作成に使用できます。
バイオリアクター
この化合物は、グルコースやその他の糖の存在によって物質の放出や反応を制御できるバイオリアクターの開発に使用できます . この用途は、生物活性化合物の製造や処理の方法に革命をもたらす可能性があります。
糖タンパク質の濃縮と抽出
ボロン酸の糖タンパク質に対する親和性は、固相マイクロ抽出 (SPME)技術における3-アクリルアミドフェニルボロン酸の使用を可能にし、糖タンパク質を選択的に抽出および濃縮することができます . これは、プロテオミクスや診断研究で特に役立ちます。
RNAとNADの分離
3-アクリルアミドフェニルボロン酸を機能化したシリカマイクロビーズは、ボロネート親和性システムでRNAとβ-NADの分離に使用できます . この用途は、分子生物学研究や遺伝子工学にとって不可欠です。
作用機序
Target of Action
3-Acrylamidophenylboronic acid (AAPBA) is a boronic acid monomer that primarily targets certain molecules such as diols or sugars . The boronic acid group (-B(OH)₂) in AAPBA has the unique ability to form reversible covalent bonds with these molecules .
Mode of Action
The interaction of AAPBA with its targets involves the formation of reversible covalent bonds. This property allows for the design of molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules . The acrylamido group in AAPBA provides hydrophilic characteristics, making it more suitable for drug delivery applications .
Biochemical Pathways
AAPBA is utilized as a building block to synthesize boronic acid-based polymers or copolymers . These polymers can be designed to detect glucose or other saccharides, affecting the biochemical pathways related to these molecules .
Pharmacokinetics
The acrylamido group in aapba enhances the water solubility of the compound , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The molecular and cellular effects of AAPBA’s action are primarily observed in its application in biomedical engineering and biosensors for glucose monitoring . For instance, it can be used to synthesize a copolymer that acts as a supramolecular receptor for biosensor applications . AAPBA enhances the water solubility and binding affinity of the copolymer .
Action Environment
The action, efficacy, and stability of AAPBA can be influenced by environmental factors. For example, the pH and glucose levels in the environment can trigger the programmed release of drugs from AAPBA-based polymers . Furthermore, the mechanical properties of AAPBA-based hydrogels are significantly enhanced due to the intervention of nanocomposite nodes .
Safety and Hazards
将来の方向性
Glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers, considering the large number of diabetes patients in the world . The hydrogels based on phenylboronic acid and its derivatives, with sensitivity to glucose, can be suitable candidates for the design of insulin delivery systems .
生化学分析
Biochemical Properties
3-Acrylamidophenylboronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols or sugars . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to design molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules . The acrylamido group provides hydrophilic characteristics, making it suitable for drug delivery applications . Additionally, 3-Acrylamidophenylboronic acid can be utilized as a building block to synthesize boronic acid-based polymers or copolymers for biomedical engineering and biosensors for glucose monitoring .
Cellular Effects
3-Acrylamidophenylboronic acid has been shown to influence various cellular processes. It can enhance the water solubility and binding affinity of copolymers, which can be beneficial for drug delivery systems . In cellular uptake experiments, nanoparticles incorporating 3-Acrylamidophenylboronic acid were rapidly taken up by single cells and multicellular spheroids . This compound’s interaction with overexpressed sialic acid in cancer cells suggests its potential for targeted drug delivery . Furthermore, 3-Acrylamidophenylboronic acid can induce glucose responsiveness in block copolymers, making it useful for biosensor applications .
Molecular Mechanism
The molecular mechanism of 3-Acrylamidophenylboronic acid involves its ability to form reversible covalent bonds with diols or sugars through its boronic acid group . This interaction allows it to act as a molecular sensor for detecting specific analytes. Additionally, the acrylamido group provides hydrophilic characteristics, enhancing its suitability for drug delivery applications . The compound can also be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make 3-Acrylamidophenylboronic acid a valuable tool in biomedical engineering and biosensor applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acrylamidophenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. For instance, the synthesis of glucose-responsive block segments using 3-Acrylamidophenylboronic acid requires one-step polymerization, reducing synthetic difficulty . Additionally, the mechanical properties of nanocomposite hydrogels incorporating 3-Acrylamidophenylboronic acid are significantly enhanced due to the intervention of nanocomposite nodes . These hydrogels can realize programmed drug loading and release in response to glucose or pH, making them suitable for biomedical applications .
Dosage Effects in Animal Models
The effects of 3-Acrylamidophenylboronic acid vary with different dosages in animal models. For example, insulin-loaded poly(3-Acrylamidophenylboronic acid-block-N-vinylcaprolactam) nanoparticles were successfully prepared and demonstrated glucose sensitivity, effectively lowering blood sugar levels within 72 hours . The cell and animal toxicity of these nanoparticles were also investigated, revealing no negative impact on blood biochemistry and major organs after intraperitoneal injection of 10 mg/kg/day of nanoparticles . These findings suggest that 3-Acrylamidophenylboronic acid can be used safely at certain dosages for therapeutic applications.
Metabolic Pathways
3-Acrylamidophenylboronic acid is involved in various metabolic pathways. Its boronic acid group allows it to form reversible covalent bonds with diols or sugars, making it useful for designing molecular sensors for detecting specific analytes . Additionally, the compound can be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make 3-Acrylamidophenylboronic acid a valuable tool in biomedical engineering and biosensor applications .
Transport and Distribution
The transport and distribution of 3-Acrylamidophenylboronic acid within cells and tissues are influenced by its hydrophilic acrylamido group, which enhances its suitability for drug delivery applications . The compound can be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make 3-Acrylamidophenylboronic acid a valuable tool in biomedical engineering and biosensor applications .
Subcellular Localization
The subcellular localization of 3-Acrylamidophenylboronic acid is influenced by its ability to form reversible covalent bonds with diols or sugars through its boronic acid group . This property allows it to act as a molecular sensor for detecting specific analytes. Additionally, the acrylamido group provides hydrophilic characteristics, enhancing its suitability for drug delivery applications . The compound can also be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make 3-Acrylamidophenylboronic acid a valuable tool in biomedical engineering and biosensor applications .
特性
IUPAC Name |
[3-(prop-2-enoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXDHIJOKEBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149698-08-8 | |
| Record name | Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149698-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50438076 | |
| Record name | 3-Acrylamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99349-68-5 | |
| Record name | 3-Acrylamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-APBA interact with its target molecules?
A1: 3-APBA interacts primarily with molecules containing cis-diol groups, such as glucose and other sugars, through reversible covalent bonding. The boronic acid moiety forms boronate esters with these diols. []
Q2: What are the downstream effects of 3-APBA binding to cis-diols?
A2: This binding often leads to changes in the physicochemical properties of the system. For instance, in hydrogels containing 3-APBA, glucose binding can induce swelling or shrinking. This property has been exploited to develop glucose-sensitive materials for drug delivery and biosensing applications. []
Q3: What is the molecular formula and weight of 3-APBA?
A3: The molecular formula of 3-APBA is C9H10BNO3, and its molecular weight is 191.01 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize 3-APBA?
A4: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely employed to characterize 3-APBA. FTIR helps identify functional groups like boronic acid, amide, and aromatic rings. NMR, specifically 1H-NMR and 11B-NMR, provides detailed structural information. [, ]
Q5: How does the performance of 3-APBA-containing materials vary under different conditions (e.g., pH, temperature)?
A5: The performance of 3-APBA-containing materials can be influenced by pH and temperature. For example, the binding affinity of 3-APBA for cis-diols is pH-dependent, typically being higher at alkaline pH. Additionally, the thermoresponsive properties of polymers incorporating both N-isopropylacrylamide (NIPAAm) and 3-APBA can be influenced by the presence of glucose. [, ]
Q6: What are the common applications of 3-APBA-based materials?
A6: 3-APBA is frequently incorporated into hydrogels, nanoparticles, and other materials for applications like glucose sensing, drug delivery, and separation science. Its ability to selectively bind cis-diols makes it valuable for these applications. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
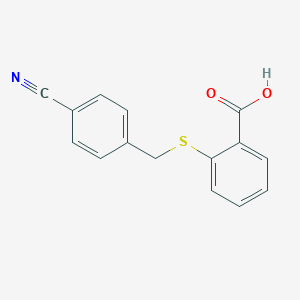

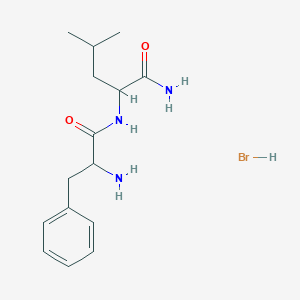
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

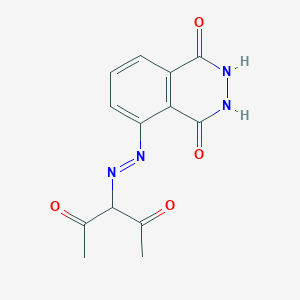

![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

